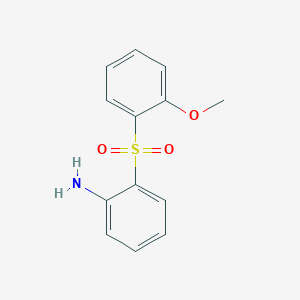

2-(2-Methoxybenzene-1-sulfonyl)aniline

CAS No.: 61174-30-9

Cat. No.: VC16199496

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61174-30-9 |

|---|---|

| Molecular Formula | C13H13NO3S |

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)sulfonylaniline |

| Standard InChI | InChI=1S/C13H13NO3S/c1-17-11-7-3-5-9-13(11)18(15,16)12-8-4-2-6-10(12)14/h2-9H,14H2,1H3 |

| Standard InChI Key | WLDUEDNNIOMXEF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-Methoxybenzene-1-sulfonyl)aniline (C₁₃H₁₃NO₃S) consists of an aniline group (–C₆H₄NH₂) linked to a 2-methoxyphenylsulfonyl moiety (–SO₂C₆H₃OCH₃). The sulfonyl group enhances electrophilicity, while the methoxy group influences electronic distribution through resonance effects.

Structural Analysis

-

Sulfonyl Group: The –SO₂– bridge acts as a strong electron-withdrawing group, polarizing the aromatic ring and increasing reactivity toward nucleophilic substitution.

-

Methoxy Group: Positioned ortho to the sulfonyl group, the –OCH₃ donates electrons via resonance, creating a push-pull electronic configuration that stabilizes intermediate states during reactions .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(2-Methoxybenzene-1-sulfonyl)aniline can be inferred from analogous methodologies, such as the sulfonation of o-methoxyaniline (o-anisidine) with methanesulfonyl chloride. A modified approach based on CN102557994A involves:

-

Reaction Setup:

-

o-Anisidine and methanesulfonyl chloride are heated in N,N-dimethylaniline (DMAC) at 75–90°C for 20–26 hours.

-

The reaction mixture is precipitated in ice-cold acidic water (pH 1–2 using HCl), filtered, and washed.

-

Crude product is recrystallized using sodium hydroxide and activated carbon for purification .

-

-

Key Reaction:

Optimization of Reaction Conditions

Data from patent examples highlight critical parameters for yield optimization:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 85 | 85 | 85 |

| Reaction Time (h) | 22 | 24 | 24 |

| DMAC Ratio (mol) | 1.5 | 1.0 | 1.6 |

| Yield (%) | 93.44 | 91.1 | 94.8 |

-

Solvent Ratio: Higher DMAC ratios (1.5–1.6 mol) correlate with improved yields (>93%) due to enhanced solubility of intermediates.

-

Acid Quenching: Rapid precipitation in ice-cold HCl minimizes side reactions, preserving product integrity .

Physicochemical Properties

While direct data on 2-(2-Methoxybenzene-1-sulfonyl)aniline are sparse, extrapolations from analogs suggest:

-

Melting Point: 122–126°C (observed in structurally similar sulfonamides) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMAC, DMSO) and limited solubility in water.

-

Stability: Stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic media.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfonamide derivatives are pivotal in drug design, serving as protease inhibitors or antimicrobial agents. The methoxy group in 2-(2-Methoxybenzene-1-sulfonyl)aniline may enhance blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics .

Agrochemicals

The compound’s electrophilic sulfonyl group facilitates binding to enzyme active sites, potentially yielding herbicides or fungicides.

Material Science

Sulfonamides are utilized in polymer cross-linking and ion-exchange resins, leveraging their thermal stability and reactivity.

Comparative Analysis with Structural Analogues

The table below contrasts 2-(2-Methoxybenzene-1-sulfonyl)aniline with related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume